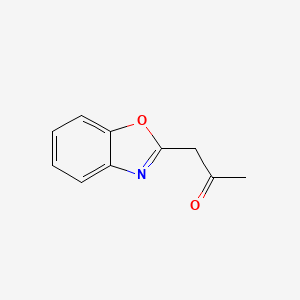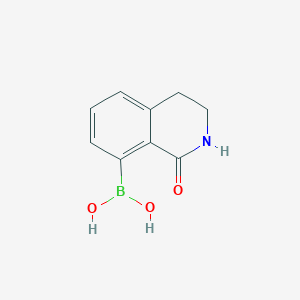
1-(8-Methylquinoxalin-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Methylquinoxalin-5-yl)ethan-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C11H10N2O and a molecular weight of 186.20 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse pharmacological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methylquinoxalin-5-yl)ethan-1-one typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield . The reaction conditions may vary depending on the specific reagents and desired purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Green chemistry principles are often adopted to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1-(8-Methylquinoxalin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-(8-Methylquinoxalin-5-yl)ethan-1-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(8-Methylquinoxalin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound of 1-(8-Methylquinoxalin-5-yl)ethan-1-one, known for its diverse pharmacological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Phthalazine: A nitrogen-containing heterocyclic compound with various pharmacological properties.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-(8-methylquinoxalin-5-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-7-3-4-9(8(2)14)11-10(7)12-5-6-13-11/h3-6H,1-2H3 |
Clave InChI |
WGRGVBUVEUFSID-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C(=O)C)N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene](/img/structure/B15332596.png)


![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)
